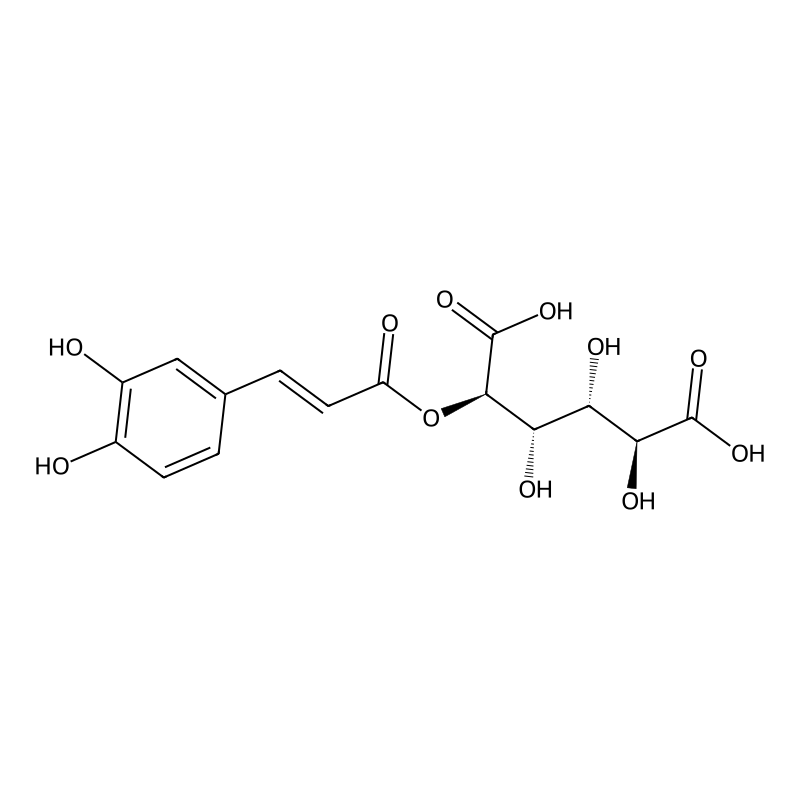

2-O-caffeoylglucaric acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-O-caffeoylglucaric acid is a compound derived from glucaric acid, characterized by the presence of a caffeoyl group at the 2-position of the glucaric acid backbone. Its chemical formula is , and it is recognized for its role in various biochemical processes. The compound is notable for its structural features, which include two carboxylic acid groups, contributing to its acidity and potential reactivity in biological systems .

The chemical behavior of 2-O-caffeoylglucaric acid includes its ability to participate in various reactions typical of carboxylic acids. It can undergo esterification, where it reacts with alcohols to form esters, and amidation, where it reacts with amines to form amides. Additionally, it can be converted into its dianion form, 2-O-caffeoylglucarate(2-), by deprotonation of both carboxyl groups . This transformation is significant in biological systems where pH changes can influence the compound's activity.

Research indicates that 2-O-caffeoylglucaric acid exhibits several biological activities, including antioxidant properties. Its structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress. Moreover, studies have suggested that this compound may have anti-inflammatory effects and could play a role in modulating metabolic pathways related to glucose metabolism . These activities make it a subject of interest in nutritional and pharmaceutical research.

The synthesis of 2-O-caffeoylglucaric acid can be achieved through enzymatic and chemical methods. One notable enzymatic approach involves the use of protein preparations from tomato cotyledons, which catalyze the reaction between chlorogenic acid and glucaric acid . Chemical synthesis routes may include the direct acylation of glucaric acid using caffeic acid under controlled conditions to ensure specificity at the 2-position.

Due to its biological properties, 2-O-caffeoylglucaric acid has potential applications in food science as a natural preservative and antioxidant. Additionally, it may be explored for therapeutic uses in managing conditions related to oxidative stress and inflammation. Its unique structure also makes it a candidate for further research in drug development aimed at metabolic disorders .

Studies focusing on the interactions of 2-O-caffeoylglucaric acid with other biomolecules are essential for understanding its mechanism of action. Preliminary findings suggest that it may interact with enzymes involved in metabolic pathways, influencing their activity and stability. Further research is needed to elucidate these interactions fully and their implications for health and disease management .

Several compounds share structural similarities with 2-O-caffeoylglucaric acid, including:

- Caffeic Acid: A phenolic compound known for its antioxidant properties but lacking the glucaric backbone.

- Chlorogenic Acid: An ester formed from caffeic acid and quinic acid, recognized for its health benefits but differing in structure.

- Caffeoylquinic Acid: A derivative of quinic acid that shares some functional properties but has different biological activities.

Comparison TableCompound Structure Characteristics Biological Activity 2-O-caffeoylglucaric Acid Contains caffeoyl group on glucaric acid Antioxidant, anti-inflammatory Caffeic Acid Simple phenolic structure Antioxidant Chlorogenic Acid Ester of caffeic and quinic acids Antioxidant, potential anti-diabetic Caffeoylquinic Acid Caffeic acid esterified with quinic acid Antioxidant

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-O-caffeoylglucaric Acid | Contains caffeoyl group on glucaric acid | Antioxidant, anti-inflammatory |

| Caffeic Acid | Simple phenolic structure | Antioxidant |

| Chlorogenic Acid | Ester of caffeic and quinic acids | Antioxidant, potential anti-diabetic |

| Caffeoylquinic Acid | Caffeic acid esterified with quinic acid | Antioxidant |

The uniqueness of 2-O-caffeoylglucaric acid lies in its dual functionality as both a phenolic compound and a sugar derivative, providing distinct biochemical interactions not found in simpler compounds like caffeic or chlorogenic acids .

The Solanaceae family demonstrates remarkable specificity for 2-O-caffeoylglucaric acid biosynthesis, with tomato plants serving as the primary model system for understanding this metabolic pathway [1] [14] [15]. Within Solanaceae species, the enzymatic synthesis occurs predominantly in cotyledons and developing leaves, where high concentrations of the required enzymes and substrates are maintained [13] [14]. Studies have confirmed the presence of this biosynthetic capability in multiple Solanaceae genera, including Solanum lycopersicum, Nicotiana tabacum, and Solanum tuberosum [2] [7].

In tomato cotyledons, quantitative analyses have revealed that chlorogenic acid and 2-O-caffeoylglucaric acid exist in a clear precursor-product relationship, with protein extracts demonstrating the ability to catalyze the formation of caffeoylglucaric acid when provided with chlorogenic acid as the acyl donor [15] [18]. The enzymatic synthesis shows tissue-specific expression patterns, with cotyledons exhibiting the highest activity during early seedling development [13] [14]. Research has established that the major intermediates of phenylpropanoid metabolism in Solanaceae cotyledons are chlorogenic acid and 2-O-caffeoylglucaric acid, indicating the central importance of this pathway in these species [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (kDa) | 40 | [13] |

| pH Optimum | 5.7 | [13] |

| Isoelectric Point | 5.75 | [13] |

| Temperature Optimum (°C) | 38 | [13] |

| Activation Energy (kJ/mol) | 57 | [13] |

| Km for Glucaric Acid (mM) | 0.4 | [13] |

| Km for Galactaric Acid (mM) | 1.7 | [13] |

| Km for Chlorogenic Acid (mM) | 20 | [13] |

| Specific Activity - Caffeoylglucaric Acid (nkat/mg protein) | 625 | [13] |

| Specific Activity - Caffeoylgalactaric Acid (nkat/mg protein) | 310 | [13] |

The taxonomic distribution of this enzymatic capability within Solanaceae suggests evolutionary specialization for this particular biosynthetic route [2] [7]. Expected taxonomic range extends throughout Viridiplantae, with confirmed enzymatic activity documented in Solanum lycopersicum, Nicotiana tabacum, and Solanum tuberosum [2] [7]. The enzymatic machinery responsible for 2-O-caffeoylglucaric acid synthesis shows remarkable conservation across these species, indicating the evolutionary importance of this metabolic pathway within the family [5] [14].

Role of Chlorogenate:Glucarate Caffeoyltransferase (CGT)

Chlorogenate:Glucarate Caffeoyltransferase represents the key enzymatic component responsible for the final step in 2-O-caffeoylglucaric acid biosynthesis [5] [13] [14]. This enzyme belongs to the GDSL lipase-like protein family, classified as a member of the SGNH protein superfamily, which represents a novel evolutionary adaptation where hydrolytic activity has been lost and replaced with acyltransferase function [5] [14]. The enzyme demonstrates strict substrate specificity, accepting only 5-O-caffeoylquinic acid as the acyl donor and glucaric acid or galactaric acid as acceptor molecules [13] [15].

Molecular characterization of the tomato Chlorogenate:Glucarate Caffeoyltransferase has revealed a protein of 380 amino acids with a putative targeting signal of 24 amino acids, indicating entry into the secretory pathway [5]. Immunogold electron microscopy studies have localized the enzyme to the apoplastic space of tomato leaves, suggesting an extracellular site of 2-O-caffeoylglucaric acid formation [5] [14]. Southern blot analysis indicates that Chlorogenate:Glucarate Caffeoyltransferase is encoded by a single-copy gene, providing regulatory control over this specialized metabolic pathway [5].

The enzyme exhibits optimal activity at pH 5.7 with an isoelectric point of pH 5.75, parameters that align with the apoplastic environment where the enzyme functions [13]. Kinetic analysis reveals apparent Km values of 0.4 millimolar for glucaric acid, 1.7 millimolar for galactaric acid, and 20 millimolar for chlorogenic acid [13]. The relative ratio of Vmax/Km values for glucaric acid and galactaric acid is 100:12, demonstrating clear substrate preference for glucaric acid [13].

| Organ | Caffeic Acid:CoA Ligase (pkat/mg protein) | Caffeoyl-CoA:Quinic Acid Caffeoyltransferase (pkat/mg protein) | Chlorogenate:Glucarate Caffeoyltransferase (pkat/mg protein) |

|---|---|---|---|

| Cotyledons (Day 4) | 31 (peak activity) | 25 | 5 |

| Cotyledons (Day 5) | 30 | 34 (peak activity) | 50 |

| Cotyledons (Day 17) | 31 | 34 | 188 |

| First Leaf (Day 56) | 21 | 20 | 283 |

| Second Leaf (Day 56) | 14 | 17 | 235 |

Functional expression studies in Nicotiana benthamiana leaves have confirmed that the Chlorogenate:Glucarate Caffeoyltransferase confers chlorogenate-dependent caffeoyltransferase activity in the presence of glucaric acid [5]. Site-directed mutagenesis experiments targeting the presumed catalytic triad residues of the GDSL lipase motif revealed that the traditional lipase catalytic mechanism is not essential for Chlorogenate:Glucarate Caffeoyltransferase enzymatic activity [5] [14]. This finding indicates that the enzyme has evolved a novel catalytic mechanism distinct from its lipase ancestry [5] [19] [20].

Precursor-Product Relationships with Chlorogenic Acid

The biosynthetic relationship between chlorogenic acid and 2-O-caffeoylglucaric acid represents a unique example of secondary metabolite interconversion within plant phenylpropanoid metabolism [1] [13] [15]. Chlorogenic acid, chemically defined as 5-O-caffeoylquinic acid, serves as the direct acyl donor for the formation of 2-O-caffeoylglucaric acid through the action of Chlorogenate:Glucarate Caffeoyltransferase [10] [13]. This relationship has been confirmed through quantitative analysis demonstrating that these two compounds appear in a clear precursor-product relationship in tomato cotyledons [15] [18].

The enzymatic reaction catalyzed by Chlorogenate:Glucarate Caffeoyltransferase transfers the caffeoyl moiety from chlorogenic acid to glucaric acid, producing quinate and 2-O-caffeoylglucaric acid as products [8] [13]. This mechanism represents an alternative to the conventional hydroxycinnamic acid ester biosynthesis pathways that typically utilize CoA-activated intermediates [1] [11]. The position-specific nature of this reaction ensures formation of only one product, showing chromatographic identity with naturally occurring 2-O-caffeoylglucaric acid [13] [15].

Substrate specificity studies have demonstrated absolute requirement for 5-O-caffeoylquinic acid as the acyl donor, with no activity detected when 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid, or coumaroylquinic acid isomers are provided as substrates [13]. This specificity underscores the evolutionary optimization of the enzymatic machinery for this particular precursor-product relationship [13] [15]. The glucaric acid acceptor molecule, derived from glucose oxidation, provides the structural backbone for the final product [1] [2].

| Acyl Donor | Acyl Acceptor | Vmax/Km (relative activity) | Product Formation |

|---|---|---|---|

| 5-O-Caffeoylquinic acid (Chlorogenic acid) | Glucaric acid | 1560 | 2-O-Caffeoylglucaric acid |

| 4-O-Caffeoylquinic acid | Galactaric acid | No activity | None detected |

| 3-O-Caffeoylquinic acid | Gluconic acid | No activity | None detected |

| 5-O-(4-Coumaroyl)quinic acid | Glucuronic acid | No activity | None detected |

| 3-O-(4-Coumaroyl)quinic acid | Galactonic acid | No activity | None detected |

Metabolite accumulation patterns in developing tomato plants reveal the temporal dynamics of this precursor-product relationship [13] [14]. During early cotyledon development, chlorogenic acid accumulates first, reaching peak concentrations around day 5, followed by the appearance and accumulation of 2-O-caffeoylglucaric acid [13]. This sequential pattern reflects the enzymatic cascade where chlorogenic acid must first be synthesized through the conventional phenylpropanoid pathway before serving as substrate for 2-O-caffeoylglucaric acid formation [1] [2].

Genetic and Regulatory Mechanisms in Plant Metabolism

The genetic regulation of 2-O-caffeoylglucaric acid biosynthesis involves complex developmental and tissue-specific control mechanisms that coordinate the expression of multiple enzymatic components [5] [14] [22]. The Chlorogenate:Glucarate Caffeoyltransferase gene shows single-copy inheritance patterns as determined by Southern blot analysis, indicating tight regulatory control over this specialized metabolic pathway [5]. Functional expression studies have demonstrated that the gene encoding this enzyme can be successfully transferred and expressed in heterologous plant systems, confirming its autonomous regulatory elements [5].

Transcriptional regulation of phenylpropanoid biosynthesis, including pathways leading to 2-O-caffeoylglucaric acid formation, involves multiple families of transcription factors that respond to developmental cues and environmental stimuli [22] [29]. The expression patterns of genes involved in this biosynthetic pathway show tissue-specific and developmental stage-specific regulation, with cotyledons and young leaves exhibiting the highest levels of enzymatic activity [13] [14]. Research has revealed that transcription factors controlling secondary metabolite biosynthesis can undergo post-transcriptional regulation by microRNAs, adding an additional layer of regulatory complexity [22] [27].

Environmental stress conditions have been demonstrated to influence the regulation of secondary metabolite pathways, including those involved in hydroxycinnamic acid ester biosynthesis [22] [30]. Abiotic stress factors such as salt stress, temperature fluctuations, and light conditions can modulate the expression of genes encoding enzymes in the phenylpropanoid pathway [30]. These regulatory responses ensure that plants can adjust their secondary metabolite profiles in response to changing environmental conditions while maintaining essential metabolic functions [22] [30].

| Species | Common Name | Tissue/Organ | Primary Phenolic Compounds | CGT Activity Confirmed |

|---|---|---|---|---|

| Solanum lycopersicum | Tomato | Cotyledons, leaves | Chlorogenic acid, 2-O-caffeoylglucaric acid | Yes |

| Nicotiana tabacum | Tobacco | Leaves | Chlorogenic acid derivatives | Predicted |

| Solanum tuberosum | Potato | Tubers, leaves | Chlorogenic acid, caffeoylglucarate | Predicted |

| Solanum crinitum | Jurubeba | Fruits, leaves | Flavonoids, cinnamic acid derivatives | Not determined |

The developmental regulation of enzyme activities involved in 2-O-caffeoylglucaric acid biosynthesis shows a sequential pattern that reflects the metabolic flow through the pathway [13] [14]. Caffeic acid CoA ligase activity peaks first during cotyledon development, followed by caffeoyl-CoA quinate caffeoyltransferase activity, and finally by Chlorogenate:Glucarate Caffeoyltransferase activity [13]. This temporal sequence ensures efficient substrate utilization and product formation throughout plant development [13] [14].

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography represents the most widely employed technique for the detection and quantification of 2-O-caffeoylglucaric acid in plant matrices. The compound exhibits optimal separation characteristics when analyzed using reversed-phase C18 columns with acidified mobile phase systems [1] [2] [3].

In tomato cotyledon analysis, 2-O-caffeoylglucaric acid demonstrates excellent chromatographic behavior on reversed-phase systems. Research conducted on Lycopersicon esculentum cotyledons employed HPLC analysis with C18 columns utilizing gradient elution protocols [2]. The compound typically elutes at retention times ranging from 5.5 to 8.12 minutes, depending on the specific gradient conditions and column dimensions employed [1] [3].

The optimal mobile phase composition consists of methanol-water systems acidified with 0.1% formic acid [1]. The acidification is crucial for maintaining compound stability and improving peak shape by suppressing ionization of the carboxylic acid groups. Detection wavelengths of 328 nanometers with a shoulder at 301 nanometers provide maximum sensitivity for UV detection systems [1] [3].

Ultra-Performance Liquid Chromatography (UPLC) Analysis

Ultra-Performance Liquid Chromatography offers superior resolution and reduced analysis times compared to conventional HPLC methods. UPLC systems utilizing sub-2-micrometer particle columns demonstrate enhanced separation efficiency for 2-O-caffeoylglucaric acid analysis [4]. The technique employs C18 columns with dimensions of 50 × 2.1 millimeters packed with 1.8-micrometer particles [4].

The mobile phase optimization for UPLC analysis involves acetonitrile-water systems with 0.05% formic acid in ratios of 10:90 volume per volume [4]. Flow rates are typically maintained at 0.2 milliliters per minute, significantly lower than conventional HPLC systems. Detection is performed using photodiode array detectors at wavelengths of 300 and 330 nanometers [4].

UPLC analysis provides retention times of approximately 14.1 minutes for 2-O-caffeoylglucaric acid, with baseline resolution from related caffeoyl derivatives [4]. The method demonstrates excellent linearity over concentration ranges from 0.025 to 1.0 milligrams per milliliter, with correlation coefficients exceeding 0.9996 [5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for structural confirmation and quantitative analysis of 2-O-caffeoylglucaric acid. The technique provides unambiguous identification through accurate mass determination and characteristic fragmentation patterns [6] [7] [8].

The molecular ion of 2-O-caffeoylglucaric acid appears at mass-to-charge ratio 371.0605 in negative electrospray ionization mode [M-H]⁻ [3]. The compound exhibits characteristic fragmentation patterns including base peak ions at mass-to-charge ratio 209 [M-H-162]⁻ corresponding to loss of the caffeoyl group, and secondary fragments at mass-to-charge ratio 191 [M-H-162-18]⁻ indicating subsequent water loss [3].

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) analysis demonstrates exceptional sensitivity for metabolomic applications [6]. The technique employs negative electrospray ionization with capillary voltages of 4.2 kilovolts and collision energies optimized for compound-specific fragmentation [8].

Multiple reaction monitoring (MRM) protocols utilize collision-induced dissociation of protonated molecules or ammonium adducts for quantitative applications [8]. The technique demonstrates coefficients of variation below 8.2% for replicate analyses [8].

Spectroscopic Methods (Nuclear Magnetic Resonance, Ultra-Violet Visible, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-O-caffeoylglucaric acid through detailed analysis of molecular connectivity and stereochemistry. Proton NMR analysis at 400 megahertz in deuterated methanol reveals characteristic signal patterns for both the caffeoyl and glucaric acid moieties [1].

The caffeoyl portion exhibits distinctive aromatic proton signals at δ 7.04 (doublet, J=2.0 Hz, H-2), δ 6.77 (doublet, J=8.3 Hz, H-5), and δ 6.94 (doublet of doublets, J=2.0, 8.3 Hz, H-6) [1]. The olefinic protons of the caffeoyl side chain appear at δ 6.31 (doublet, J=15.9 Hz, H-7α) and δ 7.58 (doublet, J=15.9 Hz, H-8β), confirming the trans configuration of the double bond [1].

The glucaric acid portion demonstrates characteristic signals at δ 5.37 (doublet, J=2.2 Hz, H-2'), δ 4.56 (doublet of doublets, J=2.2, 7.7 Hz, H-3'), δ 4.06 (broad doublet, J=7.7 Hz, H-4'), and δ 4.10 (broad singlet, H-5') [1]. These chemical shift patterns are consistent with caffeoyl substitution at the 2-position of glucaric acid.

Carbon-13 NMR spectroscopy at 100 megahertz provides complementary structural information. The carbonyl carbon of the ester linkage appears at δ 169.1, while the glucaric acid carbons are observed at δ 171.8 (C-1'), δ 74.0 (C-2'), δ 72.9 (C-3'), δ 74.0 (C-4'), δ 72.2 (C-5'), and δ 175.9 (C-6') [1].

Ultra-Violet Visible (UV-Vis) Spectroscopy

Ultra-Violet Visible spectroscopy provides a rapid and cost-effective method for quantitative analysis of 2-O-caffeoylglucaric acid. The compound exhibits characteristic absorption maxima at 328 nanometers with a shoulder at 301 nanometers, typical of caffeoyl chromophores [1] [9] [10].

The extinction coefficient values and spectral characteristics are influenced by solvent polarity and pH conditions [9] [10]. In aqueous solutions, the compound demonstrates strong absorption in the 300-350 nanometer region, allowing for direct spectrophotometric quantification [9] [10].

For complex plant matrices, spectral deconvolution techniques may be required to resolve overlapping absorption bands from co-extracted compounds such as caffeine and other phenolic constituents [9] [10]. Dichloromethane extraction protocols can effectively remove caffeine interference, allowing for direct UV-Vis quantification of caffeoylglucaric acids [9] [10].

Method validation parameters for UV-Vis analysis include limits of detection, limits of quantification, linearity, recovery studies, and precision calculations expressed as coefficients of variation [9] [10]. The technique demonstrates excellent linearity over appropriate concentration ranges with correlation coefficients typically exceeding 0.999 [9] [10].

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides accurate mass measurements enabling molecular formula determination and structural elucidation of 2-O-caffeoylglucaric acid [11]. The technique achieves mass accuracy within 0.001 atomic mass units, allowing discrimination of isobaric compounds and confirmation of elemental composition [11].

Time-of-Flight, Orbitrap, and Fourier Transform Ion Cyclotron Resonance mass analyzers demonstrate exceptional mass resolution capabilities for complex mixture analysis [11]. These instruments provide the high peak capacity required for accurate molecular weight determination of subcomponents in plant extracts [11].

Electrospray ionization in negative mode generates [M-H]⁻ molecular ions at mass-to-charge ratio 371.0605 for 2-O-caffeoylglucaric acid [3]. High-resolution measurements confirm the molecular formula C15H16O11 with mass accuracy typically within 2 parts per million .

Fragmentation patterns under collision-induced dissociation conditions provide structural confirmation through characteristic product ions. The loss of 162 mass units corresponding to the caffeoyl moiety (C9H7O3) generates fragment ions at mass-to-charge ratio 209, while subsequent loss of 18 mass units (water) produces ions at mass-to-charge ratio 191 [3].

Isolation and Purification Protocols

Column Chromatography Purification

Silica gel column chromatography represents the primary method for isolation and purification of 2-O-caffeoylglucaric acid from complex plant extracts [13] [14]. The technique utilizes the differential adsorption properties of compounds based on polarity differences to achieve separation.

Standard silica gel with particle sizes of 200-300 mesh provides optimal separation efficiency for caffeoylglucaric acid derivatives [15] [13]. The stationary phase exhibits weakly acidic properties that facilitate separation of phenolic compounds through hydrogen bonding and dipole interactions [16].

Gradient elution protocols employing chloroform-methanol solvent systems demonstrate excellent separation characteristics. Initial elution with chloroform-methanol ratios of 50:1 removes less polar impurities, followed by gradual increase to 10:1 and 1:1 ratios for target compound elution [15]. The addition of small amounts of formic acid (0.75-1.0%) enhances separation efficiency by reducing interference from impurities [13].

Column preparation involves dry-packing techniques where the crude extract is adsorbed onto silica gel before column loading [15]. This approach prevents band broadening and improves separation resolution. Fraction collection is guided by thin-layer chromatography monitoring using appropriate solvent systems and visualization under ultraviolet light [15] [13].

Reversed-Phase High-Performance Liquid Chromatography Purification

Preparative reversed-phase HPLC provides high-purity isolation of 2-O-caffeoylglucaric acid suitable for structural studies and biological assays [15]. The technique employs larger-diameter columns packed with C18 stationary phases designed for preparative applications.

Zorbax PrepHT GF columns with dimensions of 21.2 × 250 millimeters and 5-micrometer particle size demonstrate excellent loading capacity and resolution [15]. Mobile phase optimization typically involves methanol-water systems with concentrations of 22% methanol providing optimal separation from related isomers [15].

Flow rates for preparative applications range from 15-25 milliliters per minute, with injection volumes of 10-100 microliters per run [15]. Detection at 278 nanometers allows monitoring of compound elution, with target fractions collected based on retention time windows of approximately 20 minutes [15].

Multiple injections and fraction pooling enable gram-scale purification from plant extracts. Solvent removal by rotary evaporation yields crystalline products with purities exceeding 98% as determined by analytical HPLC [15].

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography offers an alternative purification approach that eliminates solid support adsorption and provides total recovery of target compounds [17] [18]. The technique utilizes liquid-liquid partition between two immiscible phases for separation.

Solvent system optimization for caffeoyl derivatives typically involves ethyl acetate-methanol-water combinations. A ratio of 10:1:10 (volume/volume/volume) provides excellent partition coefficients for 2-O-caffeoylglucaric acid separation [18]. The hexane-ethyl acetate-methanol-water system (1:2:1:2, volume/volume/volume/volume) has also demonstrated success for related caffeoyl glucose esters [17].

Operational parameters include rotation speeds of 800 revolutions per minute and flow rates of 2 milliliters per minute for the mobile phase [18]. The column is initially filled with the upper phase as stationary phase, followed by lower phase introduction until hydrodynamic equilibrium is achieved [18].

Sample preparation involves dissolution of crude extracts in appropriate volumes of the lower phase, typically 10 milliliters for 900-milligram samples [18]. Detection at 254 nanometers enables monitoring of compound elution and fraction collection [18].

HSCCC purification typically yields products with purities of 96-98% based on HPLC analysis, with recovery rates approaching 100% due to the absence of irreversible adsorption [17] [18].

Solid-Phase Extraction Methods

Solid-Phase Extraction (SPE) cartridges provide rapid sample cleanup and pre-concentration for 2-O-caffeoylglucaric acid analysis [16]. C18 cartridges demonstrate excellent retention of caffeoyl derivatives while allowing removal of highly polar interferences.

Sample loading typically involves aqueous extracts acidified to pH 2-3 to ensure protonation of carboxylic acid groups and maximize retention on the hydrophobic stationary phase [19]. Washing steps with water or dilute acid solutions remove salts and highly polar compounds.

Elution protocols employ methanol or methanol-water mixtures with concentrations of 20-70% providing stepwise removal of compounds based on hydrophobicity [19]. Target compounds are typically recovered in the intermediate polarity fractions.

Method development requires optimization of loading conditions, wash volumes, and elution solvents to maximize recovery while minimizing co-extraction of interferences. Recovery studies demonstrate that SPE cleanup can achieve 85-95% recovery of caffeoylglucaric acids with significant matrix simplification [19].

Quantitative Analysis in Plant Tissues

Sample Preparation Protocols

Quantitative analysis of 2-O-caffeoylglucaric acid in plant tissues requires careful attention to sample preparation protocols to ensure representative extraction and minimize degradation. Plant material is typically freeze-dried and ground to fine powders to maximize extraction efficiency [8] [3].

Aqueous extraction represents the most commonly employed approach for plant tissue analysis. Fresh or freeze-dried plant material is extracted with water at ratios of 1:20 to 1:50 (weight/volume) [20] [21]. Extraction times range from 30 minutes to 2 hours at temperatures of 20-60 degrees Celsius [20] [21].

Ultrasound-assisted extraction provides enhanced efficiency and reduced extraction times. Treatment at room temperature for 1 minute with ultrasonic power of 195 watts yields optimal results for chlorogenic acid derivatives [20] [21]. This approach demonstrates superior recovery compared to conventional stirring or vortex extraction methods [20] [21].

Methanol-water systems with concentrations of 70-100% methanol provide alternative extraction protocols with good efficiency for caffeoylglucaric acids [15] [20]. Soxhlet extraction techniques enable exhaustive extraction but require longer processing times of 6-15 hours [20].

Protein precipitation is essential for plant extracts containing high protein concentrations. Addition of ammonium sulfate to final concentrations of 20 grams per liter, followed by acidification with 4% phosphoric acid, effectively removes protein interferences [19]. Subsequent solvent partitioning with petroleum ether and chloroform removes lipids and pigments before final extraction with ethyl acetate [19].

Matrix Effect Considerations

Plant matrices present significant analytical challenges due to the presence of structurally related compounds and complex mixtures of secondary metabolites [8] [3]. Chlorogenic acid isomers, in particular, may co-elute or exhibit similar mass spectral characteristics, requiring careful method optimization for accurate quantification.

Tomato cotyledons represent a particularly challenging matrix due to high concentrations of both chlorogenic acid and caffeoylglucaric acid as major phenolic constituents [2] [22]. The precursor-product relationship between these compounds necessitates careful extraction and analysis protocols to prevent artificial conversion during sample processing [2] [22].

Interference from caffeine in coffee-related matrices requires specific attention during method development [10]. Dichloromethane extraction protocols can selectively remove caffeine while preserving caffeoylglucaric acids in the aqueous phase [10].

Ion suppression effects in electrospray ionization mass spectrometry may require matrix-matched calibration standards or stable isotope internal standards for accurate quantification [7]. Method validation should include assessment of matrix effects through post-column infusion experiments or comparison of slopes in matrix-matched versus solvent-based calibration curves [7].

Validation Parameters

Method validation for quantitative analysis of 2-O-caffeoylglucaric acid in plant tissues must address specificity, linearity, accuracy, precision, limits of detection, limits of quantification, and robustness according to established analytical guidelines [7] [4].

Specificity assessment requires demonstration of peak purity and absence of co-eluting interferences. Photodiode array detection or mass spectrometric confirmation provides evidence of chromatographic peak homogeneity [7] [4]. Resolution factors greater than 1.5 from nearest eluting peaks ensure adequate separation [4].

Linearity studies typically encompass concentration ranges of 0.025-1.0 milligrams per milliliter for HPLC methods, with correlation coefficients exceeding 0.999 considered acceptable [5] [4]. Five-point calibration curves with five replicates per level provide robust linearity assessment [23].

Accuracy determination involves recovery studies using spiked plant matrices at multiple concentration levels. Recovery percentages of 85-115% are generally considered acceptable for bioanalytical methods [4]. Precision assessment includes both intra-day and inter-day variability, with relative standard deviations typically below 15% for concentrations above the limit of quantification [7].

Limits of detection and quantification are determined using signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical evaluation of calibration curve parameters [23]. Typical limits of detection for HPLC-UV methods range from 0.012-0.048 micrograms per milliliter [23].

Quality Control Measures

Quality control protocols for routine analysis include preparation and analysis of blank samples, duplicate samples, spiked samples, and certified reference materials when available [7]. Control charts monitoring recovery percentages and retention times help identify systematic errors or instrument drift [7].

Sample stability studies assess compound degradation under storage conditions and during analysis. Caffeoylglucaric acids demonstrate good stability in acidified solutions at 4 degrees Celsius for up to 48 hours [8]. Freeze-dried plant materials typically maintain compound integrity for extended periods when stored under appropriate conditions [3].

System suitability testing before each analytical batch ensures instrument performance meets acceptance criteria for retention time repeatability, peak area repeatability, resolution, and tailing factors [7]. Chromatographic performance standards help identify the need for column maintenance or replacement [7].